molecular formula C23H22FN3O3 B1662124 Anlotinib CAS No. 1058156-90-3

Anlotinib

Cat. No. B1662124
CAS RN: 1058156-90-3
M. Wt: 407.4 g/mol
InChI Key: KSMZEXLVHXZPEF-UHFFFAOYSA-N
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Description

Anlotinib is a new, orally administered tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has shown promising efficacy in patients with advanced non-small-cell lung cancer (NSCLC), advanced soft tissue sarcoma (STS), advanced medullary thyroid carcinoma, and metastatic renal cell carcinoma (mRCC) .


Chemical Reactions Analysis

Anlotinib targets multiple receptor tyrosine kinases (RTKs), including VEGFR, FGFR, PDGFR, and c-kit . It plays important roles in intracellular tyrosine phosphorylation and intracellular signaling . The biotransformation of Anlotinib showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .


Physical And Chemical Properties Analysis

The Tmax of Anlotinib after administration was 4–11 h, while the elimination half-life (t1/2) was 96 ± 17 h . The biotransformation of Anlotinib showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .

Scientific Research Applications

Mechanism of Action

Target of Action

Anlotinib is a novel, orally administered tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptor (VEGFR) , fibroblast growth factor receptor (FGFR) , platelet-derived growth factor receptors (PDGFR) , and c-kit . These targets play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Mode of Action

Anlotinib interacts with its targets by inhibiting their activity, which leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects . It has been shown to inhibit VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation in endothelial cells .

Biochemical Pathways

The primary biochemical pathways affected by anlotinib are those mediated by its targets: VEGFR, FGFR, PDGFR, and c-kit. These pathways are involved in intracellular tyrosine phosphorylation and intracellular signaling . By inhibiting these pathways, anlotinib can disrupt vital physiological processes such as cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of anlotinib show that it has long elimination half-lives and significant accumulation during multiple oral doses . This suggests that anlotinib has good bioavailability and can maintain effective concentrations in the body for a prolonged period.

Result of Action

The molecular and cellular effects of anlotinib’s action include significant inhibition of cell viability, induction of G2/M phase arrest, and apoptosis in various cell lines . In vivo, anlotinib also demonstrated a strong anti-tumor effect at doses that are well-tolerated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of anlotinib. For instance, brain metastasis has been identified as an independent predictor of progression-free survival in NSCLC patients receiving anlotinib . Additionally, the presence of certain genetic mutations, previous therapies, and the presence of liver metastasis can also influence the efficacy of anlotinib .

Safety and Hazards

Anlotinib is well tolerable and effective in advanced NSCLC patients . The most common adverse events were fatigue, decreased hemoglobin count, hypertension, hand-foot syndrome, oral mucositis, and hoarseness . Adverse effects of grade 3 or higher were more prevalent in the Anlotinib group than in the placebo group .

properties

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anlotinib

CAS RN

1058156-90-3
Record name Anlotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Catequentinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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